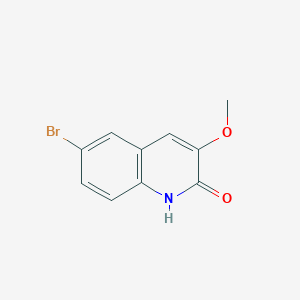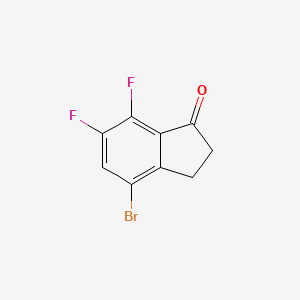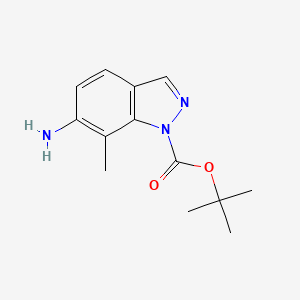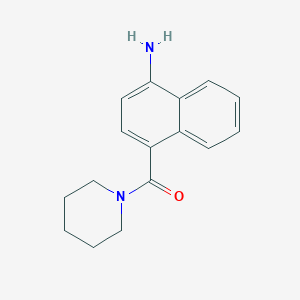
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Amination: The key step involves the introduction of an amine group at the 4-position of the tetrahydroisoquinoline ring. This can be achieved through various amination reactions, often using reagents like ammonia or amines under specific conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free amine into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Large-Scale Amination: Utilizing large reactors and controlled conditions to achieve efficient amination.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Salt Formation: Converting the purified amine into its dihydrochloride salt form for stability and ease of handling.
化学反応の分析
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group and amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to inflammation and neuroprotection.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and amine groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with the methoxy group at a different position.
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group instead of an amine group.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an amine group at specific positions on the tetrahydroisoquinoline ring makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H16Cl2N2O |
|---|---|
分子量 |
251.15 g/mol |
IUPAC名 |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11;;/h2-4,10,12H,5-6,11H2,1H3;2*1H |
InChIキー |
GJUDYOXSKCZDMR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(CNC2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)


![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)






![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)

